molecular formula C7H15NO2 B8619475 Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol

Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol

Cat. No.: B8619475
M. Wt: 145.20 g/mol
InChI Key: RVSPLGLVJSTLGM-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of two hydroxyl groups attached to the third and fourth carbon atoms of the pyrrolidine ring, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyrrolidine.

    Methylation: The methyl group is introduced at the nitrogen atom through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to achieve selective hydrogenation of the precursor.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol has several scientific research applications, including:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Chemistry: Utilized in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors and modulating their signaling pathways.

Comparison with Similar Compounds

Rel-((3R,4S)-1-methylpyrrolidine-3,4-diyl)dimethanol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

[(3R,4S)-4-(hydroxymethyl)-1-methylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C7H15NO2/c1-8-2-6(4-9)7(3-8)5-10/h6-7,9-10H,2-5H2,1H3/t6-,7+

InChI Key

RVSPLGLVJSTLGM-KNVOCYPGSA-N

Isomeric SMILES

CN1C[C@@H]([C@@H](C1)CO)CO

Canonical SMILES

CN1CC(C(C1)CO)CO

Origin of Product

United States

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